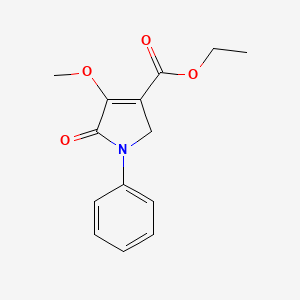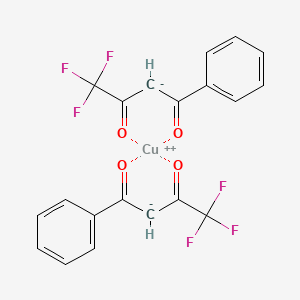
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the reaction of copper(II) salts with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. One common method is as follows:
Starting Materials: Copper(II) acetate monohydrate and 4,4,4-trifluoro-1-phenylbutane-1,3-dione.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Procedure: The copper(II) acetate monohydrate is dissolved in the solvent, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione is added to the solution. The mixture is heated under reflux for several hours, during which the copper complex forms.
Isolation: The resulting product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper ion to a lower oxidation state.
Substitution: The ligand (4,4,4-trifluoro-1-phenylbutane-1,3-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
科学的研究の応用
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
作用機序
The mechanism of action of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Copper;4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with a methyl group on the phenyl ring.
Copper;4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione: Contains a thiophene ring instead of a phenyl ring.
Copper;4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione: Contains a furan ring instead of a phenyl ring.
Uniqueness
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
特性
分子式 |
C20H12CuF6O4 |
|---|---|
分子量 |
493.8 g/mol |
IUPAC名 |
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H6F3O2.Cu/c2*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h2*1-6H;/q2*-1;+2 |
InChIキー |
CQMGHOODDNLIPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


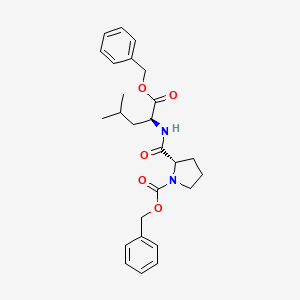
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
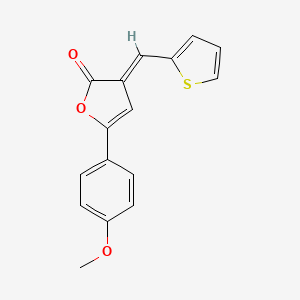
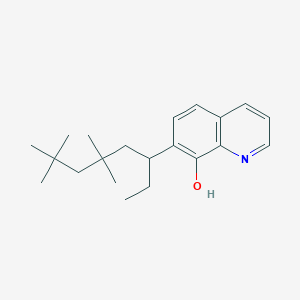
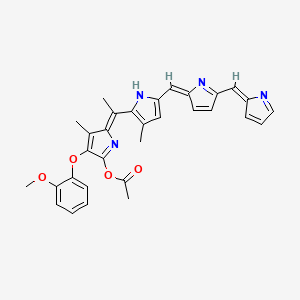

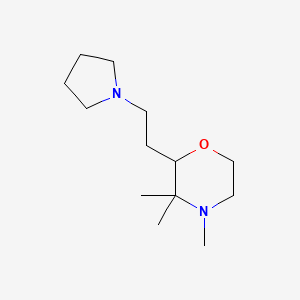
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
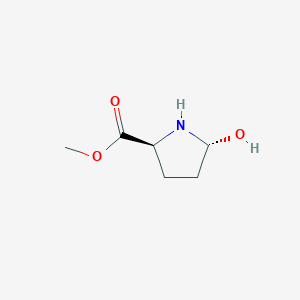
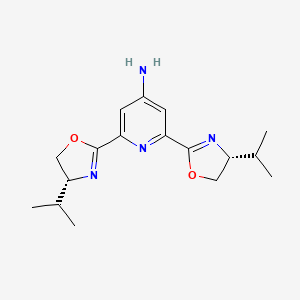
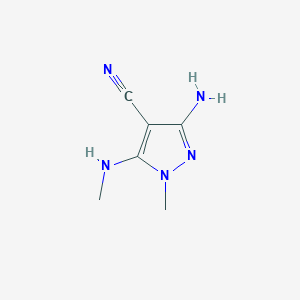
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
